molecular formula C8H7ClN6 B10832894 N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine

Cat. No.: B10832894
M. Wt: 222.63 g/mol
InChI Key: SZFUMFNPTAQHAI-BJMVGYQFSA-N
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Description

N-[(E)-(4-Chlorophenyl)methylideneamino]-2H-tetrazol-5-amine is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group via an imine linkage. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability, hydrogen-bonding capacity, and bioisosteric equivalence to carboxylic acids, making them valuable in medicinal and agrochemical applications . The 4-chlorophenyl moiety enhances lipophilicity and may contribute to pesticidal or pharmacological activity by interacting with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUMFNPTAQHAI-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-aminotetrazole. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of the original amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, showing promise as a bioactive compound.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Key Functional Groups
N-[(E)-(4-Chlorophenyl)methylideneamino]-2H-tetrazol-5-amine Tetrazole 4-Chlorophenyl, imine Tetrazole, aryl chloride, imine
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorophenyl, 4-methylphenyl Thiadiazole, aryl chloride
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole 4-Chlorophenyl, dimethylaminophenyl Thiazole, aryl chloride, tertiary amine
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Triazole 2-Chlorophenyl, trimethoxyphenyl, sulfanyl Triazole, aryl chloride, methoxy
N-(4-Chlorophenyl)maleimide Maleimide 4-Chlorophenyl Maleimide, aryl chloride

Key Observations :

  • Tetrazole vs. Thiadiazole/Thiazole/Triazole : The tetrazole core offers higher nitrogen content and metabolic stability compared to sulfur-containing thiadiazoles or thiazoles, which may exhibit greater lipophilicity. Triazoles, with three nitrogen atoms, often show enhanced binding to metal ions or enzymes (e.g., cytochrome P450) .
  • Substituent Effects: The 4-chlorophenyl group is a common pharmacophore across these compounds, likely contributing to target affinity. Additional groups (e.g., trimethoxyphenyl in , dimethylamino in ) modulate electronic properties and solubility.

Key Observations :

  • Thiadiazole derivatives exhibit broad-spectrum pesticidal activity, likely due to sulfur’s role in disrupting enzyme function .
  • Maleimides with 4-chlorophenyl groups show consistent enzyme inhibition, highlighting the pharmacophore’s versatility across heterocycles .

Key Observations :

  • Tetrazoles generally exhibit moderate lipophilicity (LogP ~2–3.5), suitable for oral bioavailability.
  • Thiadiazole synthesis often requires harsh conditions (e.g., POCl3), whereas tetrazole imine formation is milder but may yield stereoisomers .

Commercial and Industrial Relevance

  • Tetrazoles : Market reports indicate sustained demand for tetrazole derivatives in pharmaceuticals (e.g., antihypertensives) and agrochemicals, with global consumption projected to grow through 2046 .
  • Thiadiazoles/Triazoles : Primarily used in fungicides (e.g., triazole antifungals) but face competition from newer heterocycles due to resistance issues .

Biological Activity

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine, also known by its CAS number 338777-69-8, is a compound belonging to the tetrazole family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Chemical Formula : C15H13ClN6
  • Molecular Weight : 334.2 g/mol
  • Structure : The compound features a tetrazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates notable activity against various bacterial strains. For instance:

  • In vitro Studies : The compound was tested using the disc diffusion method, revealing zones of inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae were reported at 125 μg/mL, indicating moderate effectiveness compared to standard antibiotics like penicillin .
MicroorganismMIC (μg/mL)Comparison with Penicillin (μg/mL)
Bacillus subtilis10031
Pseudomonas aeruginosa12546
Streptomyces species12533

Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored extensively. This compound has been investigated for its ability to inhibit cancer cell proliferation:

  • Mechanism of Action : Preliminary studies suggest that this compound may interfere with DNA replication processes in cancer cells, leading to apoptosis .
  • Selectivity Index : In studies involving various cancer cell lines, the selectivity index of this compound was found to be greater than 100, indicating a favorable therapeutic window compared to traditional chemotherapeutics .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent:

  • Inflammatory Models : Animal models have demonstrated that this compound can reduce markers of inflammation and improve outcomes in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on various substituted tetrazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development.
  • Case Study on Cancer Cell Lines :
    • In vitro assays using human cancer cell lines revealed that treatment with this tetrazole derivative resulted in significant cell death through apoptosis, showcasing its potential as an anticancer therapeutic.

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